7-hydroxy-4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with malonic acid in the presence of phosphorus oxychloride (POCl3) to form an intermediate, which is then cyclized to produce the desired quinoline derivative . The reaction conditions often involve elevated temperatures and the use of catalysts to enhance the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and biological properties .
Scientific Research Applications
7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Molecular docking studies have shown that the compound has a high binding affinity for certain proteins, which may explain its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Differing in the position of the nitrogen atom, with distinct chemical properties.
Coumarin: A related compound with a lactone ring, known for its anticoagulant properties.
Uniqueness
7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE stands out due to its unique combination of a hydroxyl group and a methylphenyl substituent, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7-hydroxy-4-(2-methylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C20H17NO2/c1-12-5-2-3-6-13(12)17-11-19(23)21-20-15-7-4-8-18(22)14(15)9-10-16(17)20/h2-10,17,22H,11H2,1H3,(H,21,23) |
InChI Key |
FVQCHAGNMWCVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=C3C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.